molecular formula C24H27NO4 B2541999 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 844833-08-5

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2541999
CAS No.: 844833-08-5
M. Wt: 393.483
InChI Key: CKVGONCYDYPVNK-UHFFFAOYSA-N
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Description

This compound belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one backbone. Key structural features include:

  • Azepane moiety: A seven-membered cyclic amine attached via a methyl group at position 6.
  • Substituents: A hydroxy group at position 7, a 2-methoxyphenyl group at position 3, and a methyl group at position 2.
  • Molecular formula: C₂₂H₂₃NO₃ (average mass: 349.43 g/mol) .

Chromen-4-one derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme-modulating properties. The azepane group in this compound may enhance lipophilicity and bioavailability compared to smaller amines .

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-16-22(17-9-5-6-10-21(17)28-2)23(27)18-11-12-20(26)19(24(18)29-16)15-25-13-7-3-4-8-14-25/h5-6,9-12,26H,3-4,7-8,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVGONCYDYPVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol with an appropriate diketone under acidic conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a halogenated intermediate of the chromen-4-one core.

    Functional Group Modifications: The hydroxy and methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions, using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under suitable conditions.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. The azepane ring can enhance the compound’s binding affinity and selectivity towards certain receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound Biological Activity/Notes
8-[(N,N-Dimethylamino)methyl]-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one 8-(dimethylaminomethyl), 3-phenyl C₂₀H₂₁NO₃ Smaller amine (dimethylamino vs. azepane) Antineoplastic potential
8-((2-Methylpiperidin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one 8-(piperidinylmethyl), 3-(4-methoxyphenyl) C₂₃H₂₅NO₄ Six-membered piperidine ring; para-methoxyphenyl Synthesized via Mannich reaction
8-(1-Azepanylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one 3-(benzothiazolyl) C₂₃H₂₂N₂O₃S Benzothiazole substituent (vs. 2-methoxyphenyl) Not reported
7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (Formononetin) No azepane or methyl groups C₁₆H₁₂O₄ Simplified structure; lacks azepane and 2-methyl Phytoestrogen; antioxidant
8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one 2-(trifluoromethyl) C₂₃H₂₂F₃NO₃ Trifluoromethyl at position 2 (vs. methyl) Enhanced electron-withdrawing effects

Physicochemical and Spectral Comparisons

  • Melting Points: Target compound: Not explicitly reported, but analogues with azepane (e.g., compound 5f in ) melt at 174–176°C, suggesting higher thermal stability due to cyclic amines. Acetoxylated derivatives (e.g., 11a in ): Lower melting points (116–143°C), likely due to reduced hydrogen bonding from ester groups.
  • Spectral Data :

    • IR Spectroscopy :
  • Target compound: Expected O–H stretch (~3200–3500 cm⁻¹), C=O (chromen-4-one, ~1650 cm⁻¹), and C–O (methoxy, ~1250 cm⁻¹).
  • Acetoxylated analogues (e.g., 11a): Additional ester C=O peaks at ~1740 cm⁻¹ .
    • NMR :
  • Azepane protons in the target compound would show complex splitting (δ 1.4–3.0 ppm for CH₂ groups), distinct from dimethylamino (δ ~2.2–2.5 ppm) or piperidine (δ ~1.5–2.7 ppm) signals .

Biological Activity

8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of an azepane ring, hydroxy group, and methoxyphenyl group contributes to its diverse pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C23H25NO4, with a molecular weight of approximately 379.4 g/mol. Its structure includes key functional groups that are essential for its biological activity.

PropertyValue
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
IUPAC Name8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one
CAS Number448222-68-2

The biological activity of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The hydroxy and methoxy groups enhance binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The azepane ring may influence receptor interactions, affecting signaling pathways.
  • Antioxidant Activity : The compound exhibits properties that neutralize free radicals, contributing to its protective effects against oxidative stress.

Anti-inflammatory Effects

Research indicates that chromen-4-one derivatives can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammatory responses. For example, studies have shown that certain derivatives can significantly reduce lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages by suppressing nitric oxide (NO) production without inducing cytotoxicity .

Anticancer Properties

The compound's potential as an anticancer agent is supported by findings that demonstrate its ability to induce apoptosis in cancer cell lines. Specifically, it has been observed to inhibit cell proliferation and promote cell cycle arrest in various cancer models.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, revealing its effectiveness in scavenging free radicals and reducing oxidative stress markers in vitro.

Case Studies

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one.
    • Methodology : RAW 264.7 macrophages were treated with LPS in the presence of varying concentrations of the compound.
    • Results : The compound significantly inhibited NF-κB activation and reduced NO production compared to controls .
  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects of the compound on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability after treatment with the compound.
    • Results : The compound exhibited dose-dependent cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

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